molecular formula C10H14N2O3 B1527369 ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate CAS No. 1216162-03-6

ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B1527369
CAS No.: 1216162-03-6
M. Wt: 210.23 g/mol
InChI Key: HQNYGSCHJVXYEK-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and an ester functional group at the 3-position of the oxopropanoate chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by alkylation with ethyl iodide to introduce the ethyl group at the 1-position. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can improve the scalability of the synthesis. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate depends on its specific biological target. In general, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects. Molecular docking studies and in vitro assays are often used to elucidate the precise interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
  • Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)-3-oxopropanoate
  • Ethyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate

Uniqueness

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate is unique due to the presence of the ethyl group at the 1-position of the pyrazole ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s pharmacokinetic properties, making it a valuable scaffold for drug development.

Properties

IUPAC Name

ethyl 3-(1-ethylpyrazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-12-7-8(6-11-12)9(13)5-10(14)15-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNYGSCHJVXYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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